molecular formula C15H27ClN2O B13968597 2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one

2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one

Cat. No.: B13968597
M. Wt: 286.84 g/mol
InChI Key: RDPBDWBMTBUXHU-UHFFFAOYSA-N
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Description

2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(8-(chloromethyl)-2-azaspiro[45]decan-2-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursorsThe final step involves the addition of the amino and methylbutanone groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .

Scientific Research Applications

2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)propan-1-one
  • 8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One
  • 2,4-Diaminopyrimidine Derivatives

Uniqueness

2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one is unique due to its specific spirocyclic structure and the presence of the chloromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C15H27ClN2O

Molecular Weight

286.84 g/mol

IUPAC Name

2-amino-1-[8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl]-3-methylbutan-1-one

InChI

InChI=1S/C15H27ClN2O/c1-11(2)13(17)14(19)18-8-7-15(10-18)5-3-12(9-16)4-6-15/h11-13H,3-10,17H2,1-2H3

InChI Key

RDPBDWBMTBUXHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC2(C1)CCC(CC2)CCl)N

Origin of Product

United States

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